molecular formula C10H10O6 B097942 2,6-Dimethoxyterephthalic acid CAS No. 16849-69-7

2,6-Dimethoxyterephthalic acid

Cat. No.: B097942
CAS No.: 16849-69-7
M. Wt: 226.18 g/mol
InChI Key: XZZNMOQLQQVIFN-UHFFFAOYSA-N
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Description

2,6-Dimethoxyterephthalic acid is a substituted benzene derivative that serves as a versatile building block in organic and polymer chemistry research. Its distinct substitution pattern, featuring carboxylic acid groups at the 1 and 4 positions and methoxy groups at the 2 and 6 positions, makes it a valuable monomer for the synthesis of specialized polyesters and other functional polymers. Researchers utilize this compound to incorporate rigid terephthalate structures with additional steric or electronic modulation into polymer backbones, which can influence material properties such as crystallinity, thermal stability, and mechanical strength. Beyond polymer science, it functions as a precursor for the development of ligands, metal-organic frameworks (MOFs), and organic semiconductors. The methoxy groups offer potential sites for further chemical modification, expanding its utility in designing complex molecular architectures. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

16849-69-7

Molecular Formula

C10H10O6

Molecular Weight

226.18 g/mol

IUPAC Name

2,6-dimethoxyterephthalic acid

InChI

InChI=1S/C10H10O6/c1-15-6-3-5(9(11)12)4-7(16-2)8(6)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14)

InChI Key

XZZNMOQLQQVIFN-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1C(=O)O)OC)C(=O)O

Canonical SMILES

COC1=CC(=CC(=C1C(=O)O)OC)C(=O)O

Other CAS No.

16849-69-7

Synonyms

2,6-dimethoxy terephthalic acid

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Base-Mediated Salt Formation

The foundational method for synthesizing 2,5-DMT involves a two-step process starting from 2,5-dihaloterephthalic acid (X = Cl, Br, I). In step (a) , the dihaloterephthalic acid is treated with a base (e.g., NaOH, KOH) in aqueous solution to form the corresponding dibasic salt. This step ensures solubility and activates the substrate for subsequent nucleophilic substitution.

Step (b) introduces a copper catalyst (e.g., CuI, CuBr) coordinated with a ligand such as 2,2',6,6'-tetramethyl-3,5-heptanedione. The ligand stabilizes the copper species, facilitating the hydroxylation of halogen substituents at the 2- and 5-positions. The reaction proceeds under mild conditions (75–95°C, atmospheric pressure) with a basic pH ≥ 8 to prevent protonation of intermediates. The resulting dibasic salt of 2,5-dihydroxyterephthalic acid is acidified in step (d) using HCl or H₂SO₄ to yield the final product.

Key Parameters:

  • Temperature : Optimal yields (>90%) are achieved at 85°C.

  • Ligand-to-copper ratio : A 2:1 molar ratio minimizes side reactions.

  • Base selection : Potassium carbonate outperforms sodium hydroxide in reducing hydrolysis byproducts.

Grignard Reagent-Based Carbon Chain Elongation

Synthesis from 1,4-Dihalo-2,5-dimethoxybenzene

An alternative route employs a Grignard reagent strategy to construct the terephthalic acid backbone. Starting with 1,4-dibromo-2,5-dimethoxybenzene , magnesium metal in anhydrous tetrahydrofuran (THF) generates the Grignard intermediate. Introducing dry CO₂ gas initiates carbon chain growth, forming 2,5-dimethoxyterephthalic acid after hydrolysis (Fig. 1).

1,4-dibromo-2,5-dimethoxybenzene+MgTHFGrignard intermediateCO2DMT saltH+2,5-DMT\text{1,4-dibromo-2,5-dimethoxybenzene} + \text{Mg} \xrightarrow{\text{THF}} \text{Grignard intermediate} \xrightarrow{\text{CO}_2} \text{DMT salt} \xrightarrow{\text{H}^+} \text{2,5-DMT}

This method avoids high-pressure conditions and achieves a 90% yield with 99% purity.

Advantages Over Prior Art:

  • Ambient pressure : Eliminates safety risks associated with autoclave reactors.

  • Reduced reaction time : Completion within 6 hours vs. 24+ hours for conventional methods.

Comparative Analysis of Methodologies

Method Yield Purity Conditions Scalability
Copper-catalyzed85–90%98%75–95°C, pH 8–10Industrial-scale viable
Grignard carbonation90%99%Ambient pressure, 55°CLab to pilot plant
Nitration-reduction82–89%95%100°C, acidicLimited by Sn waste

The Grignard method excels in purity and operational simplicity, whereas copper catalysis offers better scalability.

Chemical Reactions Analysis

Redox Reactions with Iron Oxides

2,6-Dimethoxyterephthalic acid participates in redox reactions with iron oxide nanoparticles, analogous to its hydroquinone counterpart, 2,6-dimethoxyhydroquinone (2,6-DMHQ). Key findings include:

  • Reductive dissolution : At acidic pH (4.5), 2,6-DMTA reduces Fe(III) in ferrihydrite (amorphous FeOOH) to Fe²⁺, releasing dissolved iron into solution. This process competes with catalytic oxidation , where Fe³⁺ acts as a catalyst for the oxidation of 2,6-DMTA by O₂ .

  • Hydroxyl radical (·OH) generation : Parallel reactions produce Fe²⁺ and H₂O₂, enabling Fenton chemistry (Fe2++H2O2Fe3++OH+OH\text{Fe}^{2+}+\text{H}_2\text{O}_2\rightarrow \text{Fe}^{3+}+\cdot \text{OH}+\text{OH}^-). At pH 4.5, ·OH yields are maximized due to slower H₂O₂ decomposition .

Table 1: Reaction Conditions and Outcomes

ParameterFerrihydrite System Goethite System
pH 4.5 Dominant reductive dissolutionPredominantly catalytic oxidation
pH 7.0 Reduced ·OH due to Fe²⁺ reoxidationMinimal ·OH production
O₂ Presence Accelerates catalytic oxidationEssential for H₂O₂ generation

Reactivity with Radical Probes

Terephthalic acid (TPA) derivatives are widely used as ·OH probes, forming fluorescent 2-hydroxyterephthalic acid upon reaction. In systems containing 2,6-DMTA:

  • Competitive adsorption : TPA anions inhibit 2,6-DMTA oxidation on goethite by blocking surface sites .

  • Enhanced Fe²⁺ retention : TPA increases Fe²⁺ accumulation at ferrihydrite surfaces under anaerobic conditions, promoting subsequent Fenton reactions .

Esterification and Polymerization

While direct data on 2,6-DMTA is limited, terephthalic acid analogs undergo:

  • Esterification : Reaction with methanol or ethylene glycol to form dimethyl esters or polyesters (e.g., polyethylene terephthalate) .

  • Co-polymerization : Incorporation into polyamides or polyesters for enhanced thermal stability .

Table 2: Typical Reaction Pathways for Terephthalic Acid Derivatives

Reaction TypeConditionsProduct
EsterificationH₂SO₄ catalyst, 150–200°CDimethyl terephthalate
OxidationCo-Mn-Br catalyst, acetic acidPurified terephthalic acid
DecarboxylationHigh-temperature CO₂Benzoic acid

Oxidative Degradation

Under aerobic conditions, 2,6-DMTA undergoes stepwise oxidation:

  • Quinone formation : Oxidation of hydroquinone moieties to 2,6-dimethoxy-1,4-quinone.

  • Demethylation : Loss of methoxy groups under strong oxidative conditions (e.g., HNO₃) .

Catalytic Pathways in Advanced Systems

  • Supercritical CO₂ : Enhances O₂ solubility, reducing decarboxylation byproducts during oxidation .

  • MnBr₂ in supercritical water : Achieves efficient oxidation at 300–400°C and >200 bar .

Key Challenges in 2,6-DMTA Chemistry

  • Byproduct formation : Decarboxylation to benzoic acid under high-temperature conditions .

  • pH sensitivity : Optimal ·OH generation occurs at pH 4.5; neutral pH destabilizes H₂O₂ and Fe²⁺ .

  • Surface interactions : Reactivity varies significantly between amorphous (ferrihydrite) and crystalline (goethite) iron oxides .

Scientific Research Applications

Clarithromycin has a wide range of scientific research applications:

Mechanism of Action

Clarithromycin exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the translocation of peptides during translation . This action inhibits the growth and multiplication of bacteria. The molecular targets include the bacterial ribosomal proteins and RNA, which are essential for protein synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2,6-dimethoxyterephthalic acid, highlighting differences in substituents, sources, applications, and properties:

Compound CAS Number Substituents Source/Application Key Properties/Activities References
This compound Not reported 2,6-OCH₃ Ginseng by-products Potential antioxidant; natural phenolic compound
2,5-Dimethoxyterephthalic acid Not reported 2,5-OCH₃ Parthenium hysterophorus essential oil Minor component (1.25% in Dehradun samples)
Terephthalic acid 100-21-0 None (parent) Industrial polymer production (e.g., PET) High thermal stability; non-biological
2,6-Dichloroterephthalic acid 116802-97-2 2,6-Cl Agrochemical/pharmaceutical intermediates Electron-withdrawing substituents; reactive
2,6-Dihydroxyterephthalic acid 610-92-4 2,6-OH Synthetic routes (esterification) Higher acidity; strong hydrogen-bonding capacity

Structural and Functional Analysis

Substituent Effects on Acidity and Solubility Methoxy vs. Hydroxy Groups: The methoxy groups in this compound reduce acidity compared to 2,6-dihydroxyterephthalic acid, where hydroxyl (-OH) groups act as stronger proton donors. However, methoxy groups enhance lipophilicity, improving solubility in organic solvents . Chloro Substituents: 2,6-Dichloroterephthalic acid exhibits lower solubility in polar solvents due to the electron-withdrawing nature of chlorine atoms, which also increase its reactivity in electrophilic substitution reactions .

Biological and Industrial Relevance

  • Natural vs. Synthetic Sources : this compound is derived from plant by-products (e.g., ginseng), whereas terephthalic acid is industrially synthesized for polyester production .
  • Biological Activity : The methoxy derivative’s natural occurrence suggests possible bioactivity, contrasting with terephthalic acid, which is primarily industrial. 2,6-Dichloro analogs are used in agrochemical synthesis due to their reactivity .

Derivatives and Applications

  • Ester Derivatives : Dimethyl esters of 2,6-dihydroxyterephthalic acid (e.g., dimethyl 2,6-dihydroxyterephthalate) are synthesized for crystallography studies, demonstrating planar molecular structures with intramolecular hydrogen bonds . These esters are precursors for polymers or ligands in coordination chemistry.
  • Comparative Thermal Stability : Terephthalic acid’s unsubstituted structure grants superior thermal stability (melting point: ~300°C), making it ideal for high-performance plastics. Substituted analogs like this compound decompose at lower temperatures due to steric and electronic effects .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 2,6-Dimethoxyterephthalic acid, and how can reaction conditions be optimized for high purity?

  • Methodological Answer : The synthesis typically involves ester hydrolysis of dimethyl precursors under alkaline conditions. For example, analogous compounds like 2,5-dimethoxyterephthalic acid are synthesized by reacting dimethyl esters with KOH in a THF/MeOH/H₂O solvent system, followed by acidification (HCl) to precipitate the product . Optimization includes adjusting reaction time (12–24 hours), temperature (60–80°C), and stoichiometric ratios (e.g., 1:2 molar ratio of ester to KOH). Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%). Yield improvements can be achieved by inert atmosphere (N₂/Ar) to prevent oxidation byproducts.

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify methoxy (–OCH₃) and carboxylic acid (–COOH) groups. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, crucial for confirming stereochemistry. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts .
  • Infrared (IR) Spectroscopy : Carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) confirm functional groups.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions due to potential dust inhalation .
  • Emergency Procedures : For eye exposure, rinse with water for 15 minutes; for skin contact, wash with soap and water. Avoid inducing vomiting if ingested—seek immediate medical attention .
  • Storage : Store in airtight containers at room temperature, away from oxidizing agents and moisture .

Advanced Research Questions

Q. How can researchers design experiments to assess the photocatalytic activity of coordination polymers incorporating this compound?

  • Methodological Answer :

  • Experimental Design :
  • Material Synthesis : Combine this compound with transition metals (e.g., Co²⁺) and imidazole derivatives in solvothermal conditions (e.g., 120°C, 72 hours) to form coordination polymers .
  • Photocatalytic Testing : Use methylene blue (MB) degradation under UV/visible light. Control variables include light intensity (e.g., 300 W Xe lamp), catalyst concentration (0.5–2.0 g/L), and pH (3–9). Monitor MB absorption at λ = 664 nm hourly .
  • Data Analysis : Calculate degradation efficiency using pseudo-first-order kinetics:
    ln(C0/Ct)=kt\ln(C_0/C_t) = kt

where kk is the rate constant. Compare results with control experiments (no catalyst or light).

Q. What statistical approaches resolve contradictions in catalytic efficiency data across synthesized batches of this compound-based materials?

  • Methodological Answer :

  • Identify Variability Sources : Batch differences may arise from impurities (e.g., unreacted precursors) or crystallinity variations. Use ANOVA to test significance of batch-to-batch differences .
  • Regression Analysis : Correlate catalytic activity with structural parameters (e.g., crystallite size from XRD, surface area from BET). Outliers may indicate synthesis anomalies .
  • Replication : Synthesize three independent batches under identical conditions to assess reproducibility. Report mean ± standard deviation in efficiency metrics .

Q. How do steric and electronic effects of methoxy substituents influence the coordination behavior of this compound in metal-organic frameworks (MOFs)?

  • Methodological Answer :

  • Steric Effects : The 2,6-dimethoxy groups create a rigid, planar structure, limiting rotational freedom and favoring 2D/3D frameworks. Compare with non-methoxy analogues (e.g., terephthalic acid) using single-crystal XRD to analyze bond angles and coordination geometry .
  • Electronic Effects : Electron-donating methoxy groups enhance ligand basicity, strengthening metal-ligand bonds. Use density functional theory (DFT) to calculate charge distribution and binding energies (e.g., B3LYP/6-31G* basis set) .

Data Presentation and Analysis Guidelines

  • Tables : Include synthesis yields, photocatalytic rates, and crystallographic data (e.g., unit cell parameters). Example:

    BatchYield (%)Surface Area (m²/g)Degradation Efficiency (%)
    17845092
    28248095
  • Figures : Use time-dependent degradation plots and XRD diffractograms with Miller indices labeled .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-Dimethoxyterephthalic acid
Reactant of Route 2
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2,6-Dimethoxyterephthalic acid

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